3-Methyl-GABA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Excitatory Amino Acids and GABA Release : A study explored the role of excitatory amino acids in the release of 3H-GABA from cultured mouse cerebral cortex neurons, indicating significant interactions between these neurotransmitters (Drejer, Honoré, & Schousboe, 1987).

GABA as a Bioactive Compound in Foods : GABA has been identified as a potent bioactive compound in food, with a variety of health benefits including hypotensive effects. The study discusses its biosynthesis and potential in GABA-enriched food products (Diana, Quílez, & Rafecas, 2014).

Binding and Uptake of GABA Analogue in Retinas : Research on the binding and uptake of the GABA analogue, 3H-muscimol, in the retinas of goldfish and chicken, provides insights into the potential GABA receptors in these species (Yazulla & Brecha, 1980).

Selective Inhibition of GABA Transporters : A study found that certain compounds like Tiagabine and SK&F 89976-A are selective for the cloned GABA transporter GAT-1, suggesting their potential use in treating neuropsychiatric disorders (Borden et al., 1994).

GABA and Glutamate Receptor Mutations in Neurological Diseases : Mutations in GABA receptor genes have been linked to various neurologic conditions like epilepsy, autism, schizophrenia, and addiction, highlighting the critical role of GABA receptors in these disorders (Yuan et al., 2015).

GABA-Benzodiazepine Receptors : Research on GABAA-benzodiazepine receptors expressed in mammalian cells demonstrates the pharmacological diversity of these receptors, important in understanding their role in various physiological and pathological states (Pritchett, Lüddens, & Seeburg, 1989).

GABA as a Neurotransmitter in the Vertebrate Peripheral Nervous System : A study proposed GABA as a neurotransmitter in the vertebrate peripheral nervous system, which opens new avenues for understanding its role outside the central nervous system (Jessen, Mirsky, Dennison, & Burnstock, 1979).

Mecanismo De Acción

Direcciones Futuras

In vivo visualization of GABA transporters (GATs), which 3-Methyl-GABA activates, can be a valuable diagnostic tool and biomarker for various psychiatric and neurological disorders . There have been several research attempts to develop a radioligand for this purpose, but so far none have led to suitable radioligands that allow imaging of GATs . Future research may focus on overcoming this challenge.

Propiedades

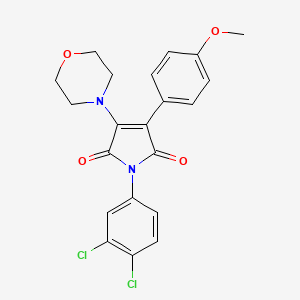

IUPAC Name |

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPUYXWLPXNCDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-GABA | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

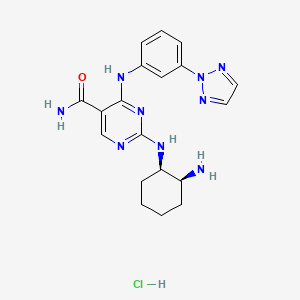

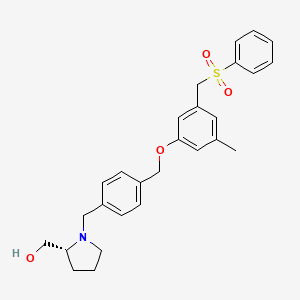

![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)